Cadralazine

Overview

Description

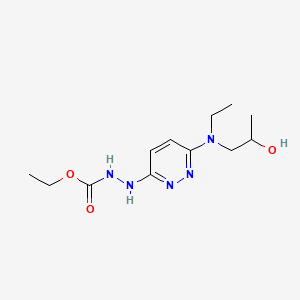

Cadralazine is an antihypertensive agent belonging to the hydrazinophthalazine chemical class. It is primarily used to manage high blood pressure by acting as a peripheral arteriolar vasodilator . The chemical formula of this compound is C12H21N5O3, and its molecular weight is 283.332 g/mol .

Mechanism of Action

Target of Action

Cadralazine is an antihypertensive drug .

Mode of Action

It is known to be a vasodilator , suggesting that it works by relaxing the muscles in your blood vessels to help them dilate (widen). This lowers blood pressure and allows blood to flow more easily through your veins and arteries .

Biochemical Pathways

Some studies suggest that this compound and its analogs may have inhibitory effects on dna methyltransferases (dnmt), which are key enzymes involved in dna methylation, an important process in gene expression regulation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy volunteers following single oral doses . This compound is rapidly absorbed .

Biochemical Analysis

Biochemical Properties

Cadralazine interacts with various biomolecules to exert its effects. The specific enzymes, proteins, and other biomolecules it interacts with are not fully annotated

Cellular Effects

This compound has been shown to have a profound vasodilatory effect on renal blood vessels, which enables renal blood flow and renal function to be maintained despite a marked fall in systemic blood pressure .

Molecular Mechanism

It is known to be a peripheral arteriolar vasodilator

Temporal Effects in Laboratory Settings

This compound has been observed to induce a moderate, prolonged fall in blood pressure associated with vasodilation and slight increases in cardiac output and heart rate . This antihypertensive effect becomes evident over a 2- to 6-week period of therapy and persists during longer-term administration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not fully available .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is not fully available .

Preparation Methods

The synthesis of cadralazine involves several steps. One common synthetic route includes the reaction of ethyl carbazate with 3,6-dichloropyridazine to form the intermediate compound, which is then reacted with 2-hydroxypropylamine to yield this compound . The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Cadralazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cadralazine has several scientific research applications:

Chemistry: It is used as a model compound in studies involving hydrazinophthalazine derivatives.

Biology: this compound is studied for its effects on vascular smooth muscle cells and its potential role in modulating blood pressure.

Medicine: It is primarily used as an antihypertensive agent in clinical settings.

Comparison with Similar Compounds

Cadralazine is similar to other antihypertensive agents such as hydralazine and dihydralazine. it has a protected hydrazino group, which provides it with a unique pharmacokinetic profile. Unlike hydralazine, this compound does not appear to induce a systemic lupus-like erythematosus syndrome . Other similar compounds include prazosin and chlorthalidone, which also act as antihypertensive agents but through different mechanisms .

Properties

IUPAC Name |

ethyl N-[[6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-yl]amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O3/c1-4-17(8-9(3)18)11-7-6-10(13-15-11)14-16-12(19)20-5-2/h6-7,9,18H,4-5,8H2,1-3H3,(H,13,14)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTVVOATEHFXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(C)O)C1=NN=C(C=C1)NNC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048725 | |

| Record name | Cadralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64241-34-5 | |

| Record name | Cadralazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64241-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadralazine [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064241345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13452 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cadralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CADRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T96I3U713 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cadralazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041845 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cadralazine?

A1: this compound acts as a peripheral arteriolar vasodilator. While its precise mechanism remains unclear, research suggests it inhibits calcium release from intracellular storage within smooth muscle cells, leading to relaxation and vasodilation. [, ]

Q2: Does this compound act directly or through a metabolite?

A2: this compound is a prodrug, meaning it requires metabolic conversion to exert its vasodilatory effect. The primary active metabolite responsible for this action is (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-hydrazinopyridazine (ISF-2405). [, , , ]

Q3: What are the downstream effects of this compound-induced vasodilation?

A3: this compound's vasodilatory action leads to decreased total peripheral vascular resistance and mean blood pressure. This effect is accompanied by a reflex tachycardia (increased heart rate). Additionally, this compound increases blood flow to various organs, including the heart, kidneys, and limbs. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H23N5O3. Its molecular weight is 309.37 g/mol. [, ]

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research doesn't detail specific spectroscopic data, researchers utilized techniques like HPLC and radioimmunoassay to quantify this compound and its metabolite ISF-2405 in biological samples. [, ]

Q6: How is this compound absorbed and distributed in the body?

A6: this compound is well-absorbed following oral administration. It exhibits a relatively slow onset of action, reaching peak plasma concentrations after 1-4 hours. Notably, its active metabolite ISF-2405 demonstrates a prolonged presence in blood vessels compared to plasma, contributing to its sustained antihypertensive effect. [, , , , ]

Q7: What is the metabolic fate of this compound?

A7: this compound undergoes extensive metabolism, primarily in the liver. The key metabolic pathway involves the hydrolysis of its ethoxycarbonyl group to form ISF-2405. This metabolite can then undergo further acetylation and cyclization. [, ]

Q8: How is this compound eliminated from the body?

A8: this compound and its metabolites are primarily eliminated through urine, with a small portion excreted in feces. The terminal half-life of this compound is approximately 3.6 hours in hypertensive patients, slightly longer than in healthy individuals (2.5 hours). []

Q9: Does the acetylator status of an individual impact this compound's pharmacokinetics?

A9: Research suggests minimal influence of acetylator status on this compound's overall pharmacokinetics. While some studies reported slightly higher plasma renin activity in slow acetylators, these differences weren't statistically significant. Further investigation with larger sample sizes might be needed for definitive conclusions. [, ]

Q10: What in vitro models have been used to study this compound's effects?

A10: Researchers utilized isolated rabbit aortic and renal artery strips to investigate this compound's impact on vascular contraction induced by various agents. These studies revealed that this compound's metabolite, ISF-2405, effectively inhibited contractions elicited by norepinephrine, serotonin, angiotensin II, and potassium chloride. [, ]

Q11: What animal models have been used to evaluate this compound's efficacy?

A11: this compound's antihypertensive activity has been extensively studied in animal models of hypertension, including spontaneously hypertensive rats (SHR), renal hypertensive dogs, and deoxycorticosterone acetate-salt hypertensive rats. These studies consistently demonstrated this compound's ability to reduce blood pressure effectively. [, , , ]

Q12: Has this compound been evaluated in clinical trials?

A12: Yes, this compound has undergone clinical trials for hypertension treatment. These trials demonstrated its effectiveness in reducing blood pressure, both as monotherapy and in combination with other antihypertensive agents like beta-blockers and diuretics. [, , , , , ]

Q13: Are there specific drug delivery strategies being explored for this compound?

A13: While the provided research doesn't delve into specific drug delivery approaches for this compound, its prodrug nature, where it's metabolized to the active ISF-2405, could be considered a form of targeted delivery. This is because ISF-2405 exhibits a greater affinity for blood vessels compared to plasma, leading to a more localized vasodilatory effect. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.